3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride
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Overview
Description
3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H16F3N·HCl. It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
. These methods allow for the precise incorporation of the trifluoromethyl group into the benzyl moiety, which is then reacted with piperidine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment and reagents to facilitate the efficient introduction of the trifluoromethyl group and subsequent reactions to form the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the trifluoromethyl group .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzyl piperidine derivatives .
Scientific Research Applications
3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. This interaction can modulate various biological processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Trifluoromethyl)phenoxy]piperidine
- 4-(Trifluoromethyl)piperidine
- 4-phenoxy-1-[3-(trifluoromethyl)benzyl]piperidine hydrochloride
- 3-(4-Methoxy-benzyl)-piperidine
- 4-Benzyl-piperidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide
Uniqueness
3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-5-3-10(4-6-12)8-11-2-1-7-17-9-11;/h3-6,11,17H,1-2,7-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUILVOZHONFMMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589978 |
Source
|
Record name | 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745817-31-6 |
Source
|
Record name | 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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